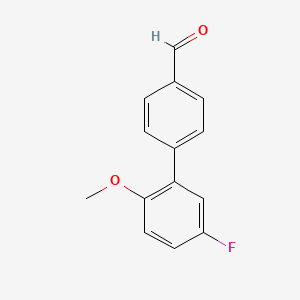![molecular formula C13H11F2N B7847866 [4-(2,4-Difluorophenyl)phenyl]methanamine](/img/structure/B7847866.png)
[4-(2,4-Difluorophenyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,4-Difluorophenyl)phenyl]methanamine is an organic compound with the molecular formula C13H10F2N It is a derivative of benzylamine, where the benzyl group is substituted with two fluorine atoms at the 2 and 4 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-Difluorophenyl)phenyl]methanamine typically involves the following steps:
Suzuki–Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2,4-Difluorophenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of fluorinated compounds, which have unique properties due to the presence of fluorine atoms.
Biology
In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of amines. It serves as a model compound for understanding the interactions between fluorinated molecules and biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [4-(2,4-Difluorophenyl)phenyl]methanamine involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: Similar structure but lacks the additional phenyl ring.
4-(2,4-Difluorophenyl)benzylamine: Similar structure but with different substitution pattern.
2,6-Difluorobenzylamine: Similar structure but with fluorine atoms at different positions.
Uniqueness
[4-(2,4-Difluorophenyl)phenyl]methanamine is unique due to the specific positioning of the fluorine atoms and the additional phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[4-(2,4-difluorophenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNDBTNLIAEYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B7847784.png)
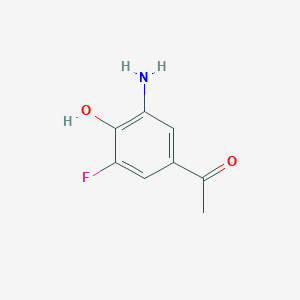
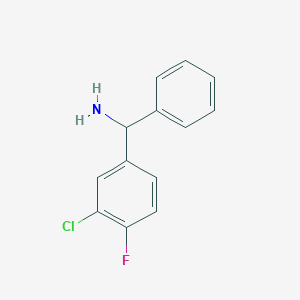
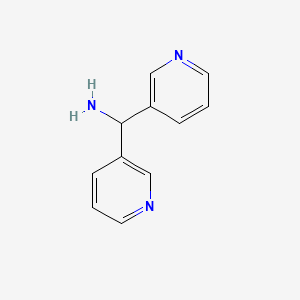
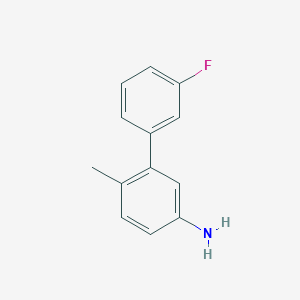
![2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847814.png)
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7847817.png)
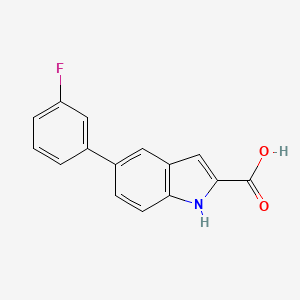
![2-[2-(3,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B7847833.png)
![2-[3-(3,5-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847848.png)
![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7847854.png)
![2-[3-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847862.png)
![3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7847864.png)
